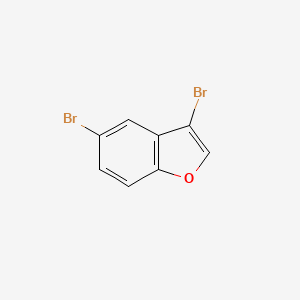

3,5-Dibromo-1-benzofuran

説明

Structure

3D Structure

特性

IUPAC Name |

3,5-dibromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNOZAIGDLGBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383791 | |

| Record name | 3,5-dibromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99660-97-6 | |

| Record name | 3,5-dibromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibromo 1 Benzofuran and Analogues

Direct Bromination Approaches

Direct bromination of the benzofuran (B130515) ring is a common method for introducing bromine atoms. However, controlling the regioselectivity to obtain the specific 3,5-dibromo isomer can be challenging due to the inherent reactivity of the benzofuran nucleus.

Regioselective Bromination of 1-Benzofuran

The electrophilic bromination of unsubstituted 1-benzofuran typically leads to a mixture of products. The furan (B31954) ring is generally more susceptible to electrophilic attack than the benzene (B151609) ring. The positions C2 and C3 are the most reactive sites in the furan moiety. stackexchange.comechemi.com Direct bromination of 1-benzofuran with molecular bromine often results in addition reactions across the 2,3-double bond, leading to dihydrobenzofuran derivatives, or substitution at the more activated positions. researchgate.netclockss.org

Bromination of Substituted Benzofurans for Target Isomers

A more controlled approach to obtaining 3,5-dibrominated benzofurans involves the bromination of an already substituted benzofuran. The directing effect of the existing substituent can be exploited to guide the incoming bromine atom to the desired positions. For instance, starting with a benzofuran that is already brominated at either the 3- or 5-position would be a logical strategy.

For example, the bromination of 3-bromobenzofuran would be expected to introduce the second bromine atom onto the benzene ring. The directing influence of the furan oxygen and the existing bromine atom would determine the position of the second bromination. Similarly, bromination of 5-bromobenzofuran (B130475) would lead to the introduction of a second bromine atom, with the C3 position being a potential site for electrophilic attack.

A study on the synthesis of eupomatenoid analogs demonstrated the regioselective functionalization of 2,3,5-tribromobenzofuran. researchgate.net In this work, palladium-catalyzed cross-coupling reactions were performed selectively at the C2 position, leaving the bromine atoms at C3 and C5 intact. This indicates that a highly brominated benzofuran can serve as a precursor to specifically substituted dibromobenzofurans. While not a direct bromination to achieve the target, it highlights the utility of pre-brominated substrates.

Another example involves the selective bromination of 1-[3-(2-Alkylbenzofuranyl)]-2-(4-hydroxyphenyl)ethanones, which leads to the formation of 1-[3-(2-Alkylbenzofuranyl)]-2-(3,5-dibromo-4-hydroxyphenyl)ethanones. researchgate.netdoi.org This demonstrates that a suitably activated phenyl group attached to a benzofuran core can undergo regioselective dibromination.

De Novo Benzofuran Ring Construction with Dibromo Functionality

An alternative and often more regioselective strategy for the synthesis of 3,5-Dibromo-1-benzofuran involves the construction of the benzofuran ring from precursors that already contain the desired bromine atoms. This approach avoids the potential for isomeric mixtures that can arise from direct bromination of the heterocyclic core. Palladium-catalyzed cyclization reactions are powerful tools for this purpose.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysts are widely used in the formation of carbon-carbon and carbon-heteroatom bonds, making them ideal for the construction of heterocyclic rings like benzofuran. These methods often involve the intramolecular cyclization of appropriately substituted aromatic precursors.

The Heck reaction, a palladium-catalyzed coupling of an alkene with an aryl or vinyl halide, can be adapted for the synthesis of benzofurans. researchgate.net In the context of this compound, this would typically involve an intramolecular Heck reaction of a precursor containing a 2,4-dibromophenoxy group tethered to an alkene.

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for the synthesis of benzofurans. organic-chemistry.org This reaction can be used to construct a key C-C bond, which is then followed by a cyclization step to form the furan ring.

For the synthesis of this compound, a plausible route would involve the Sonogashira coupling of a 2,4-dibromo-iodophenol with a suitable terminal alkyne. The resulting 2-alkynyl-4-bromophenol could then undergo an intramolecular cyclization (annulation) to form the 3,5-dibromobenzofuran skeleton. The Sonogashira coupling itself is known to be highly efficient for the coupling of terminal alkynes with aryl halides. scirp.orgbeilstein-journals.org

Suzuki-Miyaura Coupling in Benzofuran Scaffold Assembly

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. This palladium-catalyzed reaction between an organoboron compound and an organohalide has been effectively applied to the assembly of the benzofuran scaffold, allowing for the introduction of various substituents onto the heterocyclic core.

A one-pot sequential palladium-catalyzed Suzuki cross-coupling followed by a direct arylation has been developed for the synthesis of 2-substituted benzofurans. nih.gov This method starts from simple phenols, boronic acids, and trichloroethylene, offering an efficient route that tolerates a wide range of functional groups without the need for activating functionalities. nih.gov The process involves an initial Suzuki coupling, followed by an intramolecular direct arylation to form the benzofuran ring. nih.gov

The synthesis of benzofuran derivatives containing a biaryl moiety has also been achieved using the Suzuki cross-coupling reaction. mdpi.com In a typical procedure, a brominated benzofuran precursor, such as 2-(4-bromophenyl)benzofuran, is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com This methodology is particularly useful for creating complex molecular architectures that are prevalent in medicinal chemistry. mdpi.com

Table 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Arylbenzo[b]furan Derivatives mdpi.com

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxybiphenyl-4-yl)benzofuran | 95 |

| 2 | 4-Methylphenylboronic acid | 2-(4'-Methylbiphenyl-4-yl)benzofuran | 92 |

| 3 | Phenylboronic acid | 2-(Biphenyl-4-yl)benzofuran | 90 |

| 4 | 3-Methylphenylboronic acid | 2-(3'-Methylbiphenyl-4-yl)benzofuran | 88 |

Reaction Conditions: 2-(4-Bromophenyl)benzofuran, Arylboronic acid, Pd(II) complex, K₂CO₃, EtOH/H₂O, 80 °C, 4 h. mdpi.com

Copper-Catalyzed Cyclization and Coupling Protocols

Copper-catalyzed reactions represent a significant and widely used approach for the synthesis of benzofurans. These methods are often cost-effective and offer distinct reactivity compared to palladium-catalyzed systems. Copper catalysts can facilitate various transformations, including intramolecular cyclizations and oxidative couplings, to construct the benzofuran ring system.

One prominent method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. semanticscholar.orgrsc.org This one-pot procedure involves the sequential nucleophilic addition of a phenol to an alkyne, followed by an oxidative cyclization using molecular oxygen as the oxidant. semanticscholar.orgrsc.org This approach allows for the regioselective synthesis of a wide variety of polysubstituted benzofurans from readily available starting materials. semanticscholar.orgrsc.org Mechanistic studies suggest a process involving a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org

Another key strategy is the copper-catalyzed intramolecular cyclization of o-alkynylphenols. researchgate.net This transformation is a direct and atom-economical way to form the C-O bond of the furan ring. The reaction typically proceeds in the presence of a copper catalyst to afford the corresponding benzofuran derivative. This method is part of a broader class of reactions where copper facilitates the intramolecular O-arylation of a suitably positioned hydroxyl group onto a carbon-carbon triple bond. nih.gov

Table 2: Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes semanticscholar.orgrsc.org

| Phenol | Alkyne | Product | Yield (%) |

|---|---|---|---|

| Phenol | Diphenylacetylene | 2,3-Diphenylbenzofuran | 92 |

| 4-Methylphenol | Diphenylacetylene | 5-Methyl-2,3-diphenylbenzofuran | 85 |

| 4-Methoxyphenol | Diphenylacetylene | 5-Methoxy-2,3-diphenylbenzofuran | 88 |

| Phenol | 1-Phenyl-1-propyne | 3-Methyl-2-phenylbenzofuran | 75 |

General Reaction Conditions: Phenol, Alkyne, Copper catalyst, Molecular Oxygen (Oxidant). semanticscholar.orgrsc.org

Metal-Free and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of synthetic methodologies that are more environmentally benign. This has led to the exploration of metal-free and green chemistry approaches for the synthesis of benzofurans, aiming to reduce reliance on potentially toxic and expensive transition metal catalysts.

A catalyst-free method for the synthesis of benzofuran derivatives has been developed through a cascade reaction between nitroepoxides and salicylaldehydes. acs.orgnih.gov This reaction proceeds in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110 °C, yielding the desired benzofuran products in moderate to good yields. acs.orgnih.gov The process is initiated by the reaction of salicylaldehyde with the nitroepoxide, leading to a cascade of reactions that ultimately forms the benzofuran ring. acs.org

Another notable metal-free approach is a one-pot synthesis that involves a scispace.comscispace.com-sigmatropic rearrangement. diva-portal.orgnih.gov In this method, ethyl acetohydroxamate is first arylated with a diaryliodonium salt under transition-metal-free conditions. diva-portal.orgnih.gov The resulting O-arylated product then reacts in situ with a ketone under acidic conditions. This triggers a sequence of oxime formation, scispace.comscispace.com-rearrangement, and cyclization to afford the substituted benzofuran. diva-portal.orgnih.gov This operationally simple, one-pot fashion avoids the use of excess reagents and metal catalysts. diva-portal.orgnih.gov

Table 3: Catalyst-Free Synthesis of Benzofurans from Salicylaldehydes and Nitroepoxides acs.org

| Salicylaldehyde | Nitroepoxide | Product | Yield (%) |

|---|---|---|---|

| Salicylaldehyde | 1-Nitro-2-phenyloxirane | 2-Phenylbenzofuran | 65 |

| 5-Bromosalicylaldehyde | 1-Nitro-2-phenyloxirane | 5-Bromo-2-phenylbenzofuran | 72 |

| 5-Chlorosalicylaldehyde | 1-Nitro-2-phenyloxirane | 5-Chloro-2-phenylbenzofuran | 70 |

| Salicylaldehyde | 1-Nitro-2-(4-nitrophenyl)oxirane | 2-(4-Nitrophenyl)benzofuran | 55 |

Reaction Conditions: Salicylaldehyde (1 mmol), Nitroepoxide (1 mmol), K₂CO₃ (3 mmol), DMF (1 mL), 110 °C, 12 h. acs.org

Rearrangement-Based Synthetic Strategies

Rearrangement reactions provide powerful and often elegant pathways to complex molecular structures from simpler precursors. In the context of benzofuran synthesis, several rearrangement strategies have been employed to construct the heterocyclic ring system, including sigmatropic rearrangements and rearrangements from other heterocyclic frameworks.

scispace.comscispace.com-Sigmatropic rearrangements have proven to be a valuable tool for the synthesis of benzofurans. One such method involves the rearrangement of N-trifluoroacetyl-ene-hydroxylamines, which is triggered by the acylation of oxime ethers. organic-chemistry.orgrsc.orgnih.gov The treatment of an O-phenyloxime with trifluoroacetic anhydride (TFAA) or trifluoroacetyl triflate (TFAT) induces a scispace.comscispace.com-sigmatropic rearrangement, which is followed by a concomitant cyclization to yield either a dihydrobenzofuran or a fully aromatized benzofuran, depending on the specific reagents used. organic-chemistry.orgnih.govresearchgate.net This reaction proceeds under mild conditions and has been successfully applied to the synthesis of natural products. organic-chemistry.org

A related strategy involves a charge-accelerated scispace.comscispace.com-sigmatropic rearrangement of alkynyl sulfoxides. rsc.org This method allows for the synthesis of highly substituted benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides. rsc.org The reaction is facilitated by trifluoroacetic anhydride (TFAA) and proceeds through a sulfonium intermediate, followed by the sigmatropic rearrangement and a subsequent substituent migration to afford the benzofuran product. rsc.org

Benzofuran derivatives can also be synthesized through the rearrangement of other heterocyclic systems, such as benzopyrans (coumarins). An unusual rearrangement of a benzopyran group to a benzofuran group has been observed during the synthesis of coumarin derivatives. nih.govnih.gov This transformation offers a novel synthetic pathway to benzofuran structures. The Perkin rearrangement, first reported in 1870, describes the ring contraction of a 2-halocoumarin in the presence of a hydroxide to form a benzofuran. wikipedia.org The mechanism involves the initial opening of the lactone ring. wikipedia.org

More recently, a method for the highly selective synthesis of 3-acylbenzofurans and 3-formylbenzofurans has been developed based on the rearrangement and subsequent transformation of 2-hydroxychalcones. scispace.comrsc.orgnih.govnih.gov The 2-hydroxychalcone is first rearranged to form a cyclized 2,3-dihydrobenzofuran intermediate. scispace.comrsc.orgnih.govnih.gov Depending on the reaction conditions, this intermediate can then be selectively converted into either the 3-acylbenzofuran or the 3-formylbenzofuran. scispace.comrsc.orgnih.govnih.gov

Table 4: Selective Synthesis of Benzofuran Isomers from a 2,3-Dihydrobenzofuran Intermediate nih.gov

| Intermediate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 2,3-Dihydrobenzofuran-3-yl(phenyl)methanone | p-TsOH, (CF₃)₂CHOH, 60 °C | 2-Phenylbenzofuran-3-carbaldehyde | 92 |

| 2,3-Dihydrobenzofuran-3-yl(phenyl)methanone | K₂CO₃, THF, rt | (2-Phenylbenzofuran-3-yl)(phenyl)methanone | 95 |

| 2,3-Dihydrobenzofuran-3-yl(4-chlorophenyl)methanone | p-TsOH, (CF₃)₂CHOH, 60 °C | 2-(4-Chlorophenyl)benzofuran-3-carbaldehyde | 91 |

Synthesis from Precursors with Pre-existing Bromine Substituents

The synthesis of specifically substituted benzofurans, such as this compound, often relies on the use of precursors that already contain the desired halogen substituents. This approach allows for the strategic introduction of bromine atoms onto the aromatic ring or the furan ring, which can then serve as handles for further functionalization.

A common strategy involves the synthesis of a brominated benzofuran core, which can then be elaborated using cross-coupling reactions. For example, 2-(4-bromophenyl)benzofuran can be synthesized via a palladium(II)/copper(I)-cocatalyzed coupling-cyclization reaction of 2-iodophenol with 4-bromo-1-ethynylbenzene. mdpi.com This brominated benzofuran can then be used as a substrate in Suzuki-Miyaura cross-coupling reactions to introduce a variety of aryl groups at the 4-position of the phenyl ring. mdpi.com

Direct bromination of a pre-formed benzofuran or a precursor can also be achieved using brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of benzofuran systems. The reaction is typically carried out in a suitable solvent, such as carbon tetrachloride, and can be initiated by a radical initiator like benzoyl peroxide. This allows for the introduction of bromine atoms at specific positions on the benzofuran scaffold.

Utilization of Dibrominated Phenols and Alkynes

A common and versatile method for the synthesis of substituted benzofurans involves the coupling of a phenol with an alkyne, followed by an intramolecular cyclization. To obtain this compound, 2,4-dibromophenol serves as a suitable starting material. The general strategy involves a palladium- and copper-catalyzed Sonogashira coupling of the dibrominated phenol with a terminal alkyne. This is typically followed by an intramolecular cyclization to form the benzofuran ring. nih.govnih.gov

The reaction proceeds in a one-pot fashion, where the initial Sonogashira coupling forms a 2-alkynyl-4-bromophenol intermediate. Subsequent intramolecular cyclization, often promoted by the same catalytic system or by the addition of a specific catalyst, leads to the formation of the C-O bond and the closure of the furan ring, yielding the 3-substituted-5-bromobenzofuran. To achieve the this compound, a bromo-substituted alkyne could be used, or a subsequent bromination at the C-3 position would be necessary if a simple alkyne is used.

A key advantage of this method is the wide availability of both phenols and alkynes, allowing for the synthesis of a diverse range of analogues. The reaction conditions are generally mild, and the yields can be good to excellent. nih.gov

Table 1: Synthesis of Benzofurans from Phenols and Alkynes

| Phenol Derivative | Alkyne | Catalyst System | Product | Reference |

| 2,4-Dibromophenol | Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | 3-Substituted-5-bromobenzofuran | nih.gov |

| o-Iodophenol | Terminal Alkyne | (PPh₃)PdCl₂, CuI, Et₃N | 2,3-Disubstituted benzofuran | nih.gov |

Synthesis from Dibromochalcone Derivatives

Chalcones, which are α,β-unsaturated ketones, can serve as precursors for the synthesis of benzofurans through an intramolecular cyclization. For the synthesis of this compound, a plausible starting material would be a 2'-hydroxy-4',X-dibromochalcone, where X represents a bromine atom on the B-ring of the chalcone. The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde. researchgate.netscienceopen.com

The cyclization of the dibromochalcone to the benzofuran can be promoted by various reagents, often under acidic or oxidative conditions. For instance, treatment of a 2'-hydroxychalcone with iodine in the presence of an oxidizing agent can lead to an oxidative cyclization to form the benzofuran ring. The bromine atoms on the chalcone scaffold would be retained in the final benzofuran product. This method allows for the introduction of substituents at the 2-position of the benzofuran ring, depending on the structure of the starting chalcone.

Table 2: General Synthesis of Benzofurans from Chalcones

| Starting Material | Reaction Type | Conditions | Product | Reference |

| 2'-Hydroxychalcone | Oxidative Cyclization | I₂, Oxidant | 2-Arylbenzofuran | nih.gov |

| 2-Hydroxychalcone | Rearrangement/Cyclization | Acidic or Basic | 3-Acylbenzofuran or 3-Formylbenzofuran | nih.gov |

Strategies involving Gem-Dibromoalkenes

A more recent and efficient strategy for the synthesis of benzofurans involves the palladium-catalyzed reaction of phenols with gem-dibromoalkenes. rsc.org This method provides a direct route to 2-substituted benzofurans. To synthesize a 3,5-dibrominated benzofuran using this approach, one would start with 2,4-dibromophenol and a suitable gem-dibromoalkene.

The reaction is believed to proceed through a tandem process involving an initial coupling of the phenol with the gem-dibromoalkene, followed by an intramolecular Heck-type cyclization to form the benzofuran ring. This methodology is highly flexible and allows for the synthesis of a variety of 2-aryl and 2-styryl benzofurans in good to high yields. rsc.org The choice of the gem-dibromoalkene determines the substituent at the 2-position of the resulting benzofuran.

Strategic Functionalization of this compound Precursors

Once this compound is synthesized, its bromine atoms at the C-3 and C-5 positions can be selectively functionalized to introduce a wide range of substituents, leading to the creation of diverse analogues.

Regioselective Halogen-Metal Exchange

Halogen-metal exchange is a powerful tool for the regioselective functionalization of polyhalogenated aromatic compounds. In the case of this compound, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures can lead to the selective exchange of one of the bromine atoms for a lithium atom. The regioselectivity of this exchange is influenced by factors such as the electronic properties of the positions and the potential for coordination of the organolithium reagent. wuxiapptec.comnih.gov

For 3,5-dibromobenzofuran, the bromine at the C-3 position is generally more susceptible to halogen-metal exchange than the bromine at the C-5 position. This is due to the higher acidity of the proton at the C-3 position, making the corresponding organolithium species more stable. The resulting lithiated benzofuran can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-3 position.

Controlled Cross-Coupling at Specific Positions (C-3, C-5)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for the selective functionalization of dihalogenated heterocycles. nih.govrsc.org For this compound, it has been shown that the Suzuki-Miyaura coupling can be controlled to occur selectively at the C-5 position. nih.govrsc.org

The selectivity is influenced by the choice of the palladium catalyst, ligands, and reaction conditions. For example, using a palladium acetate/dppf catalyst system has been shown to favor coupling at the C-3 position of 3,5-dichloropyridazine, while a palladium acetate/Q-phos system favors the C-5 position. nih.govrsc.org Similar ligand-dependent selectivity can be expected for this compound. This allows for the sequential and controlled introduction of different aryl or vinyl groups at the C-5 and then potentially at the C-3 position, providing access to a wide array of disubstituted benzofuran analogues.

Table 3: Site-Selective Suzuki-Miyaura Coupling of 3,5-Dihalopyridazine

| Dihalopyridazine | Catalyst System | Selectivity | Reference |

| 3,5-Dichloropyridazine | Pd(OAc)₂/dppf | C-3 | nih.govrsc.org |

| 3,5-Dichloropyridazine | Pd(OAc)₂/Q-phos | C-5 | nih.govrsc.org |

Comparative Analysis of Synthetic Routes

Synthesis from Dibrominated Phenols and Alkynes: This is a highly versatile and convergent approach. The wide availability of both starting materials makes it suitable for generating a large library of analogues. However, the synthesis of the target this compound may require a bromo-substituted alkyne or a subsequent bromination step, which could add to the synthetic sequence.

Synthesis from Dibromochalcone Derivatives: This method is particularly useful for introducing substituents at the 2-position of the benzofuran ring. The synthesis of chalcones is straightforward. However, the cyclization step may require specific and sometimes harsh conditions, and the regioselectivity of the initial chalcone synthesis needs to be controlled.

Strategies involving Gem-Dibromoalkenes: This is a modern and efficient method for the direct synthesis of 2-substituted benzofurans. It offers good yields and operational simplicity. The main limitation might be the availability of the required gem-dibromoalkene precursors.

Strategic Functionalization of this compound: This approach is ideal for the late-stage diversification of the benzofuran scaffold. The ability to selectively functionalize the C-3 and C-5 positions through halogen-metal exchange and controlled cross-coupling reactions provides a powerful tool for structure-activity relationship studies. The success of this strategy relies on the efficient and regioselective execution of these functionalization reactions.

Efficiency and Yield Optimization

The efficient synthesis of this compound and its analogues is critical for its availability in research and potential applications. Various synthetic strategies have been developed with a focus on maximizing product yields and minimizing reaction times and waste.

One common approach to synthesizing substituted benzofurans involves the cyclization of appropriately substituted phenols. For instance, the reaction of phenols with α-haloketones can be promoted by titanium tetrachloride in a one-step process that combines Friedel–Crafts-like alkylation and intramolecular cyclodehydration. nih.gov This method offers a direct route to various benzofuran derivatives.

The optimization of reaction conditions is a key aspect of improving yield. This can involve adjusting parameters such as temperature, reaction time, solvent, and the choice of catalyst. For example, in the synthesis of aminobenzofuran derivatives, optimization of reaction conditions led to high yields, exceeding 85-95% in some cases. nih.gov While not specific to this compound, these principles of optimizing reaction parameters are broadly applicable.

Another strategy to enhance efficiency is the use of one-pot synthesis protocols. These methods, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can save time and resources. One-pot syntheses of various benzofuran derivatives have been reported, often employing palladium-catalyzed reactions. nih.govorganic-chemistry.orgdtu.dk

The following table summarizes different synthetic approaches for benzofuran derivatives and highlights factors that can be optimized to improve yields.

| Starting Materials | Reagents and Conditions | Product Type | Potential for Yield Optimization |

| Phenols and α-Haloketones | Titanium tetrachloride | Substituted Benzofurans | Catalyst loading, temperature, reaction time |

| ortho-Hydroxy α-Aminosulfones | 2-Bromo-1,3-indandione | Aminobenzofuran Derivatives | Base, solvent, temperature |

| ortho-Hydroxyarylacetonitriles | Sodium sulfinates, Palladium catalyst | 2-Arylbenzofurans | Ligand choice, catalyst loading, base |

| Benzoquinones | Acid catalysis | Furanylidene-benzofurans | Acid concentration, temperature |

Regioselectivity and Stereoselectivity Control

Regioselectivity is a critical consideration in the synthesis of this compound, as it dictates the precise positions of the bromine atoms on the benzofuran scaffold. The electronic properties of the benzofuran ring and the nature of the brominating agent and reaction conditions all influence the regiochemical outcome of bromination reactions.

Electrophilic bromination of benzofuran itself can lead to a mixture of products. However, regioselective methods have been developed. For instance, electro-bromination of benzofuran can be controlled by the choice of solvent and bromide salt to selectively yield 5-bromobenzofuran or 5,7-dibromobenzofuran. researchgate.net This demonstrates that electrochemical conditions can be fine-tuned to direct the position of bromination.

Another approach to achieving specific substitution patterns is to start with a pre-functionalized precursor where the desired substitution is already established. For example, the synthesis of 1-[3-(2-Alkylbenzofuranyl)]-2-(3,5-dibromo-4-hydroxyphenyl)ethanones was achieved through the selective bromination of the corresponding hydroxy- and methoxy-ethanones, indicating that existing substituents can direct the position of incoming bromine atoms. researchgate.netdoi.org

The synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes has been shown to allow for the regioselective preparation of benzofuranones with predictable substitution patterns. nih.govoregonstate.edu While not a direct synthesis of this compound, this highlights the principle of using specific starting materials to control the final substitution pattern.

Stereoselectivity is generally not a concern in the synthesis of this compound itself, as the molecule is achiral and does not have stereocenters. However, for analogues of this compound that may contain chiral centers, stereoselective synthesis would become a crucial aspect. In such cases, asymmetric catalysts or chiral starting materials would be employed to control the three-dimensional arrangement of atoms in the molecule.

The following table outlines strategies for controlling regioselectivity in the synthesis of brominated benzofurans.

| Method | Description | Regiochemical Outcome |

| Electro-bromination | Electrolysis of benzofuran in the presence of a bromide source. | Can be tuned to favor 5-bromo or 5,7-dibromo substitution by altering solvent and electrolyte. researchgate.net |

| Directed Bromination | Bromination of a benzofuran derivative with existing substituents. | The directing effects of the existing groups guide the position of the incoming bromine atoms. researchgate.netdoi.org |

| Synthesis from Pre-functionalized Precursors | Building the benzofuran ring from starting materials that already contain the desired substitution pattern. | The regiochemistry is determined by the structure of the starting materials. nih.govoregonstate.edu |

Scalability for Research and Development

The ability to scale up the synthesis of this compound is essential for its use in further research and development, which may require larger quantities of the compound. A scalable synthesis is one that can be safely and efficiently performed on a larger scale without significant loss of yield or purity.

Several synthetic methodologies for benzofuran derivatives have been reported to be scalable. For example, a palladium-catalyzed one-pot synthesis of 2-arylbenzofurans was successfully scaled up to the gram quantity. nih.gov This suggests that catalytic methods can be suitable for larger-scale production. Similarly, a cascade cyclization strategy for aminobenzofuran derivatives demonstrated robust scalability up to the gram scale. nih.gov

Continuous flow chemistry offers a modern approach to scalability, providing advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. researchgate.net The synthesis of benzofurans has been achieved using continuous flow reactors, indicating the potential for this technology in the scalable production of derivatives. researchgate.net

Key considerations for a scalable synthesis include:

Availability and cost of starting materials: Readily available and inexpensive starting materials are crucial for economic viability on a larger scale.

Safety of reagents and reaction conditions: Highly exothermic or hazardous reactions may be difficult to control on a large scale.

Ease of purification: The ability to easily purify the final product is important for obtaining high-purity material in large quantities.

Robustness of the reaction: The reaction should be tolerant to minor variations in conditions that may occur on a larger scale.

Reactivity and Derivatization of 3,5 Dibromo 1 Benzofuran

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the 3,5-dibromo-1-benzofuran scaffold is governed by the combined electronic effects of the heterocyclic oxygen atom and the two deactivating bromine substituents. nih.govmasterorganicchemistry.com These factors create a nuanced reactivity profile for both the furan (B31954) and benzene (B151609) moieties of the molecule.

The furan portion of the benzofuran (B130515) system is inherently electron-rich and activated towards electrophilic attack due to the lone pair of electrons on the oxygen atom, which can be delocalized into the ring. In unsubstituted benzofuran, electrophilic substitution preferentially occurs at the C-2 position, which is stabilized by the adjacent oxygen and can form a stable cationic intermediate analogous to a benzyl (B1604629) carbocation. stackexchange.com

The benzene ring in this compound is substituted with a bromine atom at the C-5 position and is fused to the electron-rich furan ring. The reactivity of this ring is controlled by two main factors: the directing effect of the C-5 bromine and the directing effect of the furan's ether oxygen.

Directing Effects : Both the ether oxygen and the C-5 bromine are ortho-, para-directors. The oxygen atom strongly activates the ortho (C-7) and para (C-4, C-6) positions. The bromine atom at C-5 deactivates the ring but directs incoming electrophiles to its ortho positions (C-4 and C-6). These directing effects are synergistic, reinforcing the C-4 and C-6 positions as the most probable sites for electrophilic attack.

Activation/Deactivation : While the furan oxygen is an activating group, the two bromine atoms on the molecule are deactivating. The net effect is a benzene ring that is less reactive towards electrophiles than unsubstituted benzofuran.

Consequently, electrophilic substitution on the benzene ring of this compound is predicted to yield a mixture of 4- and 6-substituted products, with the reaction proceeding more slowly than on benzofuran itself.

Nucleophilic Substitution Reactions at Bromine Centers

The bromine atoms at the C-3 and C-5 positions are prime sites for nucleophilic substitution, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for elaborating the benzofuran scaffold, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. A key consideration in these reactions is the potential for regioselectivity, as the electronic environments of the C-3 and C-5 positions differ. The C-3 position is on the electron-rich furan ring, while the C-5 position is on the benzene ring. This difference can be exploited to achieve selective functionalization. Studies on related 2,3-dibromobenzofurans have shown that the C-2 position is generally more reactive in palladium-catalyzed couplings. nih.govresearchgate.net By analogy, the C-3 bromine on the furan ring of this compound is anticipated to be more reactive than the C-5 bromine in many cross-coupling reactions due to the higher electron density of the furan ring facilitating oxidative addition.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound. nih.govrsc.org

Suzuki-Miyaura Coupling : This reaction couples the organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl compounds. This compound can be coupled with various aryl- or vinylboronic acids to introduce new substituents at either the C-3 or C-5 position. By carefully selecting catalysts, ligands, and reaction conditions, it is often possible to achieve selective mono-coupling at the more reactive C-3 position before subsequent coupling at C-5. rsc.org

Stille Coupling : The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium. This method is known for its tolerance of a wide variety of functional groups. It can be employed to introduce alkyl, vinyl, or aryl groups at the bromine-bearing positions of the benzofuran core.

Negishi Coupling : In the Negishi coupling, an organohalide is reacted with an organozinc reagent in the presence of a nickel or palladium catalyst. Organozinc reagents are generally more reactive than organoboron or organotin compounds, which can be advantageous for less reactive substrates.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly effective method for synthesizing arylalkynes. This compound can be selectively functionalized with various alkynes at the C-3 and C-5 positions to produce valuable synthetic intermediates. rsc.org Mild reaction conditions can often be used to favor mono-alkynylation at the more reactive site. organic-chemistry.org

Table 1: Representative Conditions for Cross-Coupling Reactions on Bromo-Aromatic Scaffolds

| Coupling Reaction | Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80-110 °C |

| Stille | Pd(PPh₃)₄ | None (or additive like LiCl) | Toluene, THF, DMF | 80-120 °C |

| Negishi | Pd(PPh₃)₄ or PdCl₂(dppf) | None | THF, Dioxane | 25-80 °C |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF, Toluene | 25-100 °C |

The bromine atoms of this compound can be converted into organometallic functionalities through metal-halogen exchange. wikipedia.org This typically involves reaction with strong organometallic bases, such as alkyllithium reagents (e.g., n-butyllithium or t-butyllithium), at low temperatures. ias.ac.in

The reaction R-Br + R'-Li -> R-Li + R'-Br is a powerful method for generating aryllithium species, which are potent nucleophiles and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides). wikipedia.orgtcnj.edu

Regioselectivity is a critical aspect of this transformation. The C-3 bromine, located on the π-electron-rich furan ring, is generally more susceptible to metal-halogen exchange than the C-5 bromine on the benzene ring. By using one equivalent of an alkyllithium reagent at low temperatures (e.g., -78 °C to -100 °C), it is possible to selectively form 5-bromo-1-benzofuran-3-yllithium. This intermediate can then be trapped with an electrophile to afford a 3-substituted-5-bromo-1-benzofuran. The use of a second equivalent of alkyllithium could then facilitate exchange at the C-5 position, allowing for sequential derivatization.

Functional Group Transformations of the Benzofuran Core

Beyond substitutions at the bromine centers, the this compound core can undergo other transformations. One of the most significant is the functionalization of the C-2 position. The proton at C-2 is the most acidic proton on the benzofuran ring system, and it can be removed by a strong base like n-butyllithium, especially after the bromine atoms have been replaced or if conditions for metal-halogen exchange are not met.

This deprotonation generates a nucleophilic carbanion at the C-2 position. This organolithium intermediate can then react with various electrophiles, providing a route to 2-substituted-3,5-dibromo-1-benzofurans. This strategy is a common method for introducing functionality at the C-2 position of 3-substituted benzofurans. researchgate.net

Furthermore, the substituents introduced via the cross-coupling reactions described in section 3.2.1 can themselves be subjected to further chemical modifications. For example, an aryl group introduced via Suzuki coupling could undergo subsequent nitration or halogenation, or an alkyne introduced via Sonogashira coupling could participate in hydration or cycloaddition reactions, further expanding the molecular diversity accessible from the this compound starting material.

Oxidation and Reduction Reactions

Oxidation: The oxidation of benzofurans can lead to a variety of products depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented, general oxidation reactions of benzofurans suggest potential pathways. For instance, oxidation can target the furan ring, leading to ring-opened products or the formation of 2-benzofuranones. Strong oxidizing agents may lead to the degradation of the benzofuran ring system.

Reduction: The reduction of the benzofuran nucleus, particularly the furan ring, can be achieved through catalytic hydrogenation. This transformation yields 2,3-dihydrobenzofurans, which are important structural motifs in many biologically active molecules. While specific protocols for the complete hydrogenation of this compound are not detailed in the available literature, cascade catalysis methods have been developed for the enantio- and diastereoselective complete hydrogenation of multiply substituted benzofurans. nih.govnih.gov These methods often employ a combination of homogeneous and heterogeneous catalysts to achieve the reduction of both the furan and the benzene ring, yielding architecturally complex octahydrobenzofurans. nih.govnih.gov For instance, a chiral homogeneous ruthenium-N-heterocyclic carbene complex can be used for the initial enantioselective hydrogenation of the furan ring, followed by an in situ activated rhodium catalyst for the subsequent hydrogenation of the benzene ring. nih.gov

Selective hydrogenation of the furan ring in benzofuran derivatives to yield dihydrobenzofurans can also be achieved using ruthenium nanoparticles immobilized on a Lewis acid-functionalized supported ionic liquid phase (Ru@SILP-LA). rwth-aachen.de This catalytic system has shown high activity, selectivity, and stability for the hydrogenation of various substituted benzofurans. rwth-aachen.de

It is important to note that under certain reduction conditions, the carbon-bromine bonds may also be susceptible to hydrogenolysis, leading to debromination. The choice of catalyst and reaction conditions is therefore crucial to achieve the desired selective reduction of the furan ring while preserving the bromine substituents. A study on the reduction of 5-halo-1-(benzofuran-3-yl)-2-phenylethanones demonstrated that reduction of the keto group to a hydroxyl group could be achieved with lithium aluminum hydride without affecting the halogen substituent on the benzofuran ring. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. The furan ring of benzofurans can participate in various cycloaddition reactions, acting as either a diene or a dienophile.

While specific examples of cycloaddition reactions involving this compound are scarce in the literature, studies on similar benzofuran systems provide insights into its potential reactivity. For instance, the cycloaddition of nitrile oxides to benzofuran has been reported to yield isoxazoline (B3343090) derivatives. researchgate.net The regioselectivity of such reactions is influenced by both electronic and steric factors of the substituents on the benzofuran ring.

It is anticipated that the electron-withdrawing nature of the bromine atoms in this compound might influence its reactivity in cycloaddition reactions compared to unsubstituted benzofuran. Further research is needed to explore the scope and utility of cycloaddition reactions with this specific dibrominated scaffold.

Derivatization Strategies for Medicinal Chemistry and Materials Science

The bromine atoms on the this compound scaffold serve as versatile functional handles for introducing a wide range of molecular diversity through various cross-coupling reactions and other transformations. These derivatization strategies are pivotal in the fields of medicinal chemistry and materials science for the development of novel compounds with tailored properties.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic moieties onto the benzofuran core is a common strategy in drug discovery to enhance biological activity and modulate physicochemical properties. While direct derivatization of this compound is not extensively reported, synthetic routes starting from closely related 5-bromobenzofuran (B130475) derivatives illustrate the potential for introducing various heterocycles.

For example, 2-acetyl-5-bromobenzofuran can be condensed with hydrazine (B178648) derivatives to form hydrazones, which can then be cyclized to afford various heterocyclic systems such as 1,3,4-thiadiazoles and thiazolidinones. nih.gov Similarly, 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile has been used as a precursor to synthesize a novel series of benzofuran derivatives bearing pyrazole (B372694) moieties through reactions with hydrazonoyl halides. nih.gov These examples highlight the utility of the bromo-substituent as a key element in the construction of more complex heterocyclic architectures.

The following table summarizes some of the heterocyclic moieties that have been introduced onto a 5-bromobenzofuran scaffold, which could potentially be adapted for this compound.

Formation of Hybrid Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug design to create novel compounds with improved efficacy and a broader spectrum of activity. The this compound core can serve as a valuable scaffold for the construction of such hybrid molecules.

The bromine atoms can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to link the benzofuran core to other molecular fragments. This allows for the creation of a diverse library of hybrid scaffolds with potential applications in medicinal chemistry. For instance, benzofuran-heterocycle hybrids have been synthesized by linking benzofuran scaffolds to various nitrogen-containing heterocycles like piperazine, imidazole, and tetrazole. nih.gov These hybrid molecules have shown promising anti-inflammatory activities. nih.gov

The development of hybrid molecules based on the benzofuran scaffold is an active area of research, with numerous studies exploring the synthesis and biological evaluation of benzofuran-based hybrids as potential anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net

The following table provides examples of hybrid scaffolds that have been developed from benzofuran derivatives, illustrating the potential for creating novel molecular architectures.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Synthesis and Derivatization

Understanding the reaction mechanisms for the synthesis and subsequent derivatization of halogenated benzofurans is fundamental for optimizing reaction conditions and developing novel synthetic routes.

The synthesis of substituted benzofurans, including brominated derivatives, often involves transition-metal catalysis. acs.org These metals are pivotal as they catalyze various organic reactions, leading to the efficient construction of the benzofuran (B130515) nucleus. acs.org Catalytic systems can be based on a single metal or bimetallic combinations. acs.org Palladium and copper are commonly used in tandem for Sonogashira coupling reactions between terminal alkynes and iodophenols, which then undergo intramolecular cyclization to form the benzofuran ring. acs.orgnih.gov

Nickel-catalyzed reactions have also emerged as an efficient method. nih.gov A typical catalytic cycle might involve the combination of a nickel salt with a ligand, followed by reduction and oxidative addition to generate a nickel intermediate. acs.org This intermediate then undergoes nucleophilic addition, transmetalation, and subsequent removal of the metal and water to yield the final benzofuran product. acs.org

Indium(III) halides have been shown to catalyze the hydroalkoxylation of alkynylphenols to produce benzofurans. nih.gov Computational and experimental studies support a mechanism where the indium(III) acts as a π-Lewis acid to activate the alkyne. nih.gov This is followed by the nucleophilic addition of the phenol and a final protodemetalation step to yield the benzofuran. nih.gov

Table 1: Common Catalytic Systems in Benzofuran Synthesis

| Catalyst System | Type of Reaction | Role of Metal |

|---|---|---|

| Palladium/Copper | Sonogashira Coupling & Cyclization | Pd facilitates cross-coupling; Cu acts as a co-catalyst. acs.orgnih.gov |

| Nickel(II) salts | Nucleophilic Addition & Cyclization | Activates substrates for intramolecular nucleophilic addition. acs.orgnih.gov |

| Indium(III) halides | Hydroalkoxylation/Cyclization | Lewis acid activation of alkyne groups. nih.gov |

Transition state analysis provides critical insights into the energy barriers and feasibility of proposed reaction pathways. For instance, in the synthesis of 3-substituted benzofurans via radical reactions, computational methods can elucidate the mechanism. nih.gov In a reaction involving a heteroatom-centered anion acting as a super-electron-donor, an electron is transferred to a phenyliodide substrate. This transfer proceeds through a triplet state transition state. nih.gov The resulting radical intermediate is unstable and quickly converts to a more thermodynamically favored radical intermediate via a subsequent transition state. nih.gov The analysis of the Gibbs free energy (ΔG) for these transition states helps to confirm the most likely reaction pathway. nih.gov

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for predicting and understanding the properties of molecules like 3,5-Dibromo-1-benzofuran.

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of many-body systems, including molecules. arxiv.org It offers an excellent balance between computational cost and accuracy, making it a practical choice for studying complex organic molecules. nih.gov DFT calculations are performed using a formalism that maps the complex system of interacting electrons onto a simpler, fictitious system of non-interacting electrons moving in an effective potential. arxiv.org

A fundamental application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. arxiv.org This process starts by solving the Kohn-Sham equations, after which forces on the atoms are calculated. arxiv.org An optimization algorithm then adjusts the atomic positions to minimize the total energy, and the process is repeated until convergence criteria are met. arxiv.org

This analysis yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles. For the parent 1-benzofuran, DFT studies have been employed to determine its optimized geometry in both the gaseous phase and in solution, showing how environmental factors can influence its structure. researchgate.netresearchgate.net For this compound, this process would predict the precise spatial arrangement of the bromine atoms relative to the benzofuran core and how they affect the planarity and dimensions of the ring system.

Table 2: Predicted Structural Parameters for 1-Benzofuran from DFT Calculations Note: The following data is for the parent 1-benzofuran molecule and serves as a reference for the types of parameters determined via geometry optimization. The values for this compound would be influenced by the bromine substituents.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C2-C3 Bond Length | Length of the bond in the furan (B31954) ring | ~1.35 Å |

| O1-C2 Bond Length | Length of the ether bond in the furan ring | ~1.37 Å |

| C4-C5 Bond Length | Length of a bond in the benzene (B151609) ring | ~1.39 Å |

| O1-C2-C3 Bond Angle | Angle within the furan ring | ~111° |

| C2-C3-C3a Bond Angle | Angle at the fusion of the two rings | ~106° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A smaller gap generally implies higher reactivity. In the case of this compound, the electron-withdrawing bromine atoms are expected to lower the energy of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and influencing the molecule's reactivity towards electrophiles and nucleophiles. FMO analysis can reveal the distribution of these orbitals, highlighting the specific atoms that are the most likely sites for reaction. wuxiapptec.comresearchgate.net For example, analysis of the HOMO and LUMO can help predict the regioselectivity of cyclization reactions in benzofuran synthesis. wuxiapptec.com

Table 3: Representative Frontier Molecular Orbital Energies Note: These values are illustrative for benzofuran-type systems. The specific energies for this compound would need to be calculated.

| Molecule Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implication |

|---|---|---|---|---|

| Parent Benzofuran | ~ -8.5 | ~ -0.5 | ~ 8.0 | Moderate reactivity. |

| Benzofuran with Electron-Donating Groups | Higher (e.g., -8.2) | Higher (e.g., -0.3) | Smaller | Increased nucleophilicity and reactivity. |

Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding the reactive behavior of a molecule, as it indicates the regions that are prone to electrophilic and nucleophilic attack. The MEP surface is typically colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show regions of negative potential around the oxygen atom of the furan ring and the bromine atoms, due to the high electronegativity of these atoms. The aromatic rings would also exhibit regions of negative potential above and below the plane of the molecule, characteristic of π-systems. The hydrogen atoms would correspond to regions of positive potential. This information is critical for understanding how this compound might interact with other molecules, including biological macromolecules like proteins and DNA.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and flexibility of a molecule, as well as its interactions with its environment, such as a solvent or a biological receptor. In drug discovery, MD simulations are often used to investigate the stability of a ligand-protein complex and to refine the binding poses obtained from molecular docking studies.

For this compound, MD simulations could be employed to study its behavior in a biological environment, for instance, its interaction with a specific enzyme or receptor. The simulation would track the trajectory of the molecule over a period of time, providing insights into its preferred binding modes, the stability of its interactions, and the conformational changes it might induce in the target protein. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are typically analyzed to assess the stability of the system. nih.gov

While no specific MD simulation studies have been published for this compound, research on other benzofuran derivatives has demonstrated the utility of this technique. For example, MD simulations have been used to confirm the stability of benzofuran-1,3,4-oxadiazole derivatives in the active site of the Mycobacterium tuberculosis polyketide synthase 13 (Pks13) enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating various molecular descriptors (physicochemical, electronic, and steric properties) of the compounds with their experimentally determined biological activities. Once a statistically significant QSAR model is established, it can be used to predict the activity of new, untested compounds.

A QSAR study on a series of derivatives including this compound would involve calculating a range of molecular descriptors for each compound, such as molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters. These descriptors would then be correlated with a specific biological activity, for example, anticancer or antimicrobial activity. The resulting QSAR model could identify the key structural features that are important for the observed activity.

Although no specific QSAR studies focusing on this compound were found, numerous QSAR analyses have been performed on various classes of benzofuran derivatives. These studies have successfully identified key descriptors influencing their biological activities, such as vasodilator and anticancer properties. nih.govnih.gov For instance, a 3D-QSAR study on dibenzofuran derivatives revealed that features like ring aromaticity, hydrophobicity, and hydrogen bond acceptor properties are crucial for their inhibitory activity against PTP-MEG2, a protein tyrosine phosphatase. nih.gov

In Silico Docking Studies for Biological Activity Prediction

In silico molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor), typically a protein or a nucleic acid. The goal of molecular docking is to identify the most stable binding pose of the ligand within the active site of the receptor and to estimate the binding affinity. This information is invaluable in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

For this compound, molecular docking studies could be performed to predict its binding affinity and mode of interaction with various biological targets. This would involve selecting a target protein of interest, for which a three-dimensional structure is available, and then using a docking program to place the this compound molecule into the active site of the protein. The results would be scored based on the predicted binding energy, with lower energies indicating a more favorable interaction.

While specific docking studies for this compound are not documented in the reviewed literature, numerous studies have utilized this approach for other benzofuran derivatives to predict their potential as anticancer, antimicrobial, and enzyme inhibitory agents. nih.govnih.govresearchgate.net For example, docking studies of novel benzofuran-pyrazole derivatives have been used to investigate their potential as anticancer agents. nih.gov Similarly, the binding interactions of 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole derivatives with the Aspartate kinase protein of Mycobacterium tuberculosis have been explored using molecular docking. researchgate.net These studies highlight the general applicability of in silico docking for predicting the biological potential of novel benzofuran compounds.

Advanced Applications and Research Directions

Medicinal Chemistry and Drug Discovery

The versatility and favorable physicochemical properties of the benzofuran (B130515) nucleus make it a privileged scaffold in medicinal chemistry. nih.govmdpi.com Researchers utilize this core structure to synthesize novel derivatives with the potential to address a wide range of disorders, from infections to chronic diseases. nih.govmdpi.com

Benzofuran derivatives are considered essential lead compounds for the design of new therapies with potentially improved efficacy over existing treatments. nih.govmdpi.com The addition of bromine atoms to the benzofuran ring is a key strategy employed by medicinal chemists. This halogenation can substantially increase the binding affinity of the compound to its biological target. nih.govmdpi.com This is often attributed to the ability of halogens to form "halogen bonds," an attractive interaction between the electrophilic halogen and nucleophilic sites on a target molecule. nih.govmdpi.com Consequently, halogenated benzofurans, including brominated variants, are frequently investigated as starting points for the development of potent therapeutic agents. nih.govnih.gov

The benzofuran scaffold is inherent to a wide spectrum of compounds demonstrating significant anti-infective properties. nih.govnih.govmdpi.com Research has confirmed the activity of these derivatives against a variety of microorganisms, including bacteria, fungi, parasites, and viruses. nih.govnih.govmdpi.com

Studies have shown that specific substitutions on the benzofuran ring greatly influence antibacterial and antifungal potency. For instance, certain benzofuran-5-ol derivatives completely inhibited the growth of tested fungal species at Minimum Inhibitory Concentration (MIC) levels of 1.6-12.5 μg/mL. nih.gov Other derivatives have demonstrated good antibacterial activity, with MIC values as low as 0.78 μg/mL against various strains. nih.gov Novel series of compounds incorporating a bromo-benzofuran nucleus have also been synthesized and shown to possess antifungal properties. nih.gov

In the realm of antiviral research, benzofuran derivatives have exhibited specific activity against viruses such as respiratory syncytial virus and influenza A virus. nih.gov More recent investigations have identified benzofurans as a novel chemical scaffold for broad-spectrum antivirals that function as agonists of the Stimulator of Interferon Genes (STING), a key component of the innate immune system. nih.gov Some of these compounds were found to inhibit SARS-CoV-2 replication at nanomolar concentrations. nih.gov

| Compound Class | Activity | Organism(s) | Reported Potency (MIC) |

|---|---|---|---|

| Benzofuran-5-ol derivatives | Antifungal | Various fungal species | 1.6-12.5 μg/mL |

| Benzofuran derivatives with C-6 hydroxyl group | Antibacterial | Various bacterial strains | 0.78-3.12 μg/mL |

| Benzofuran ketoxime derivatives | Antibacterial | S. aureus | 0.039 μg/mL |

| Benzofuran ketoxime derivatives | Antifungal | C. albicans | 0.625-2.5 μg/mL |

Derivatives of 3,5-Dibromo-1-benzofuran are being investigated for their potential to treat trypanosomal infections, such as Chagas disease, caused by the parasite Trypanosoma cruzi. A study focused on a series of aurones (2-benzylidene-1-benzofuran-3-ones), specifically 5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-ones, revealed good trypanocidal activity against T. cruzi. researchgate.net Several of the synthesized compounds in this series demonstrated potency comparable to the standard drugs Benznidazole and Nifurtimox. researchgate.net

Further research has explored 3,5-disubstituted benzofuran derivatives as inhibitors of trypanothione reductase, a critical enzyme for the survival of trypanosomatid parasites. nih.gov These compounds were designed as simplified mimics of a naturally occurring inhibitor. One derivative, a bis-4-methyl-piperazin-1-yl-propylacrylamide, displayed time-dependent inactivation of the enzyme, highlighting a promising mechanism for trypanocidal action. nih.gov

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (MTB) has necessitated the search for novel antitubercular drugs. Bromo-substituted benzofuran derivatives have emerged as a promising area of research. nih.govmdpi.com In silico studies have suggested that compounds like Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate could serve as leads for new antituberculosis drugs. nih.gov These computational models predict that such compounds can effectively bind to and inhibit NarL, a transcriptional regulatory protein essential for MTB's adaptation to anaerobic conditions found during latent infection. nih.gov

Another computational study investigated bromo-substituted benzofuran-1,3,4-oxadiazoles as potential inhibitors of Polyketide Synthase 13 (Pks13), an enzyme crucial for the biosynthesis of mycolic acid in the MTB cell wall. mdpi.com The analysis revealed that the 5-bromo-benzofuran moiety was critical for achieving a high binding affinity to the enzyme's active site. mdpi.com Experimental studies have also identified benzofuran-3-carbohydrazide derivatives with significant inhibitory activity against M. tuberculosis H37Rv strains, with MIC values as low as 2 μg/mL. nih.gov

| Compound Class | Target/Organism | Key Finding |

|---|---|---|

| Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate | NarL protein (M. tuberculosis) | Identified as a potential lead through in silico molecular docking. nih.gov |

| 5-Bromobenzofuran-oxadiazoles | Pks13 enzyme (M. tuberculosis) | Bromo-substituent found to be crucial for high binding affinity in computational models. mdpi.com |

| Benzofuran-3-carbohydrazide derivatives | M. tuberculosis H37Rv | Demonstrated promising antimycobacterial activity with MIC values of 2-8 μg/mL. nih.gov |

The anticancer potential of benzofuran derivatives is an area of extensive research, with a particular focus on halogenated compounds. nih.govmdpi.comnih.govresearchgate.net The presence of bromine on the benzofuran scaffold has been consistently linked to a significant increase in cytotoxic activity against various cancer cell lines. nih.govmdpi.com

For example, a series of chalcones derived from a 5-bromo-1-benzofuran-2-yl core showed notable in vitro antitumor activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines. nih.gov In another study, a bromo-substituted benzofuran derivative was identified as the most potent compound against the HCT116 colon cancer cell line, with a half-maximal inhibitory concentration (IC₅₀) of 3.27 μM. nih.gov Research has also uncovered bromoalkyl derivatives of benzofuran that exhibit high and selective toxicity against leukemia cell lines, with one compound showing an IC₅₀ value of 0.1 μM against HL-60 cells while remaining non-toxic to normal cells. nih.govmdpi.com

| Compound Class/Derivative | Cancer Cell Line | Reported Potency (IC₅₀) |

|---|---|---|

| Bromo derivative of benzofuran-oxadiazole conjugate | HCT116 (Colon) | 3.27 μM |

| Bromomethyl benzofuran derivative | HL-60 (Leukemia) | 0.1 μM |

| Bromomethyl benzofuran derivative | K562 (Leukemia) | 5.0 μM |

A key mechanism through which benzofuran derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

GSK-3β Inhibition: Research on benzofuran-based oxadiazole conjugates has shown that these compounds can induce apoptosis in cancer cells by decreasing levels of glycogen synthase kinase-3β (GSK-3β). nih.gov The bromo-substituted derivative in this series was the most effective. nih.gov

mTOR Inhibition: Benzofuran derivatives have been identified as a novel class of inhibitors targeting the mammalian target of rapamycin (mTOR), a major regulator of cell growth and proliferation that is a key target in oncology. nih.gov Structure-activity relationship studies have led to the development of benzofuran compounds that directly bind to the mTOR complex 1 (mTORC1) and inhibit its kinase activity. nih.gov Further research produced derivatives that block both mTORC1 and the upstream signaling protein Akt, a mechanism that could potentially overcome the resistance seen with other mTOR inhibitors used in the clinic. nih.gov

Oncology Research (Anticancer/Antitumor Activity)

Modulation of Cell Cycle and Apoptosis

Halogenated derivatives of benzofuran have demonstrated notable potential in oncology by modulating cell cycle progression and inducing apoptosis (programmed cell death). The addition of bromine to the benzofuran ring can substantially increase anticancer activities. nih.gov This enhanced cytotoxicity is partly attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that improve the binding affinity of the compound to its molecular targets. nih.gov

Research has shown that bromoalkyl and bromoacetyl derivatives of benzofurans are among the most cytotoxic variants. nih.gov For example, compounds featuring a bromine atom at the 3-position have shown remarkable cytotoxic activity against leukemia cell lines. nih.gov Studies on fluorinated and brominated benzofuran derivatives have further elucidated their pro-apoptotic mechanisms. Two such compounds inhibited the proliferation of human colorectal adenocarcinoma (HCT116) cells by approximately 70%. nih.gov Their mechanism involves inhibiting the anti-apoptotic protein Bcl-2 and promoting the cleavage of PARP-1, a key protein in DNA repair and apoptosis. nih.gov This suggests that the presence of bromine on the benzofuran scaffold is a critical factor for inducing apoptosis in cancer cells.

Neurological and Psychiatric Applications

The versatile benzofuran structure has been explored for its potential in treating neurological and psychiatric disorders. Derivatives have been investigated for applications ranging from neurodegenerative diseases to mood disorders.

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The benzofuran scaffold has served as a foundation for the development of new AChE inhibitors. mdpi.com Research into 5-bromobenzofuran-triazole hybrids has identified compounds with potent AChE inhibitory activity. nih.gov One derivative, in particular, exhibited a strong inhibitory effect with an IC50 value of 0.55 ± 1.00 μM. nih.gov Molecular docking simulations suggest these compounds can block the entrance to the active site of the AChE enzyme, disrupting its catalytic function. nih.gov Further studies on 2-arylbenzofurans, where bromine was substituted with various amine groups, also yielded derivatives with significant anti-acetylcholinesterase activity. eurekaselect.comingentaconnect.com

| Compound Class | Specific Derivative | AChE Inhibition (IC50) | Reference |

|---|---|---|---|

| 5-Bromobenzofuran-triazole Hybrids | Compound 10d | 0.55 ± 1.00 μM | nih.gov |

Benzofuran derivatives have been recognized for their potential as antidepressant agents. medcraveonline.comresearchgate.net For instance, Vilazodone is a known antidepressant drug that features a benzofuran moiety. medcraveonline.com Research into novel pyridazin-3-one derivatives attached to a benzofuran core has identified compounds with significant antidepressant effects in preclinical models. researchgate.net Specifically, certain derivatives reduced immobility time in forced swimming tests, an indicator of antidepressant efficacy, without causing motor impairment. researchgate.net While direct studies on the anxiolytic potential of this compound are limited, the broader class of benzofuran derivatives has shown psychoactive properties, suggesting a basis for further investigation into their effects on anxiety. researchgate.net

Anti-inflammatory and Analgesic Properties

The benzofuran nucleus is a key feature in compounds exhibiting anti-inflammatory and analgesic activities. researchgate.nettaylorandfrancis.combeilstein-journals.org Studies have confirmed that various benzofuran derivatives possess these properties. researchgate.net The presence and position of a bromine atom on the benzofuran scaffold have been shown to be important for anti-inflammatory effects. mdpi.com

In a study of fluorinated benzofuran derivatives, compounds containing bromine demonstrated the ability to suppress lipopolysaccharide-stimulated inflammation in macrophages. nih.govmdpi.com These compounds worked by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to decreased secretion of inflammatory mediators like interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2). nih.govmdpi.com The IC50 values for these effects were in the low micromolar range, indicating significant potency. nih.gov This highlights the therapeutic potential of brominated benzofurans as effective anti-inflammatory agents. mdpi.com

| Inflammatory Mediator | Inhibitory Concentration (IC50) Range | Reference |

|---|---|---|

| Interleukin-6 (IL-6) | 1.2 to 9.04 µM | nih.gov |

| Nitric Oxide (NO) | 2.4 to 5.2 µM | nih.gov |

| Prostaglandin E2 (PGE2) | 1.1 to 20.5 µM | nih.gov |

| Chemokine (C-C) Ligand 2 | 1.5 to 19.3 µM | nih.gov |

Target Identification and Mechanism of Action Studies

Identifying the molecular targets and understanding the mechanism of action are crucial for drug development. For brominated benzofuran derivatives, several mechanisms have been proposed across different therapeutic areas.

In their anticancer role, the mechanism involves the induction of apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and the cleavage of PARP-1. nih.gov Benzofuran-based molecules can also exert their effects by inhibiting various protein kinases, such as CDK2, which leads to cell cycle arrest in the G2/M phase. taylorandfrancis.com

The anti-inflammatory action of brominated benzofurans is linked to the inhibition of key enzymes in the inflammatory pathway, namely COX-2 and NOS2. nih.govmdpi.com By reducing the expression of these enzymes, the compounds decrease the production of prostaglandins and nitric oxide, which are critical mediators of inflammation. nih.govmdpi.com

In the context of neurological applications, the primary mechanism for acetylcholinesterase inhibitors is the blockage of the enzyme's active site, which prevents the breakdown of the neurotransmitter acetylcholine. nih.gov Molecular docking studies of 5-bromobenzofuran-triazoles have shown that these molecules fit within the active site of murine inducible nitric oxide synthase (iNOS), forming hydrogen bonds that inhibit its function. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. For benzofuran derivatives, SAR studies have consistently highlighted the importance of substituents and their positions on the heterocyclic ring. semanticscholar.orgnih.gov

The introduction of halogen atoms, such as bromine, is a key strategy for enhancing biological effects. nih.gov The position of the halogen is a critical determinant of activity. nih.gov For instance, bromination at the 3-position or on a methyl group at the 3-position has been linked to potent cytotoxic activity against cancer cells. nih.gov SAR analysis of anti-inflammatory benzofurans revealed that the presence of bromine is important for the effect, as a similar compound lacking the bromine atom showed no biological activity. mdpi.com The combination of bromine with other groups, such as fluorine and carboxyl groups, can further enhance the biological effects of benzofuran derivatives. nih.gov

In the development of acetylcholinesterase inhibitors, the 5-bromo substitution on the benzofuran ring, combined with a triazole moiety, proved effective. nih.gov For anticancer activity, the substitution of the N-phenyl ring of a benzofuran with a halogen is considered beneficial due to increased hydrophobicity and electron-donating properties. nih.gov These SAR findings underscore that dibrominated benzofurans, such as this compound, represent a promising scaffold that can be further modified to optimize potency and selectivity for various therapeutic targets.

Materials Science Applications